molecular formula C9H13F3O2 B056711 2-[3-(Trifluoromethyl)cyclohexyl]acetic acid CAS No. 120976-33-2

2-[3-(Trifluoromethyl)cyclohexyl]acetic acid

Cat. No.: B056711
CAS No.: 120976-33-2
M. Wt: 210.19 g/mol
InChI Key: BUJBAYNWPMAINK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[3-(Trifluoromethyl)cyclohexyl]acetic acid is a chemical compound with the molecular formula C₉H₁₃F₃O₂ and a molecular weight of 210.19 g/mol It is a cyclohexyl derivative of acetic acid, with a trifluoromethyl group attached to the third carbon atom of the cyclohexyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[3-(Trifluoromethyl)cyclohexyl]acetic acid typically involves the introduction of a trifluoromethyl group into a cyclohexyl ring, followed by the addition of an acetic acid moiety. One common method involves the reaction of cyclohexanone with trifluoromethyl iodide in the presence of a base, such as potassium carbonate, to form 3-(trifluoromethyl)cyclohexanone. This intermediate is then subjected to a Grignard reaction with methylmagnesium bromide to yield this compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products suitable for research and industrial applications .

Chemical Reactions Analysis

Types of Reactions

2-[3-(Trifluoromethyl)cyclohexyl]acetic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-[3-(Trifluoromethyl)cyclohexyl]acetic acid has several applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential effects on biological systems and as a tool in biochemical studies.

    Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-[3-(Trifluoromethyl)cyclohexyl]acetic acid involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. This property can influence the compound’s binding affinity to enzymes, receptors, and other biomolecules, thereby modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 2-[3-(Trifluoromethyl)phenyl]acetic acid
  • 2-[3-(Trifluoromethyl)benzyl]acetic acid
  • 2-[3-(Trifluoromethyl)propyl]acetic acid

Uniqueness

2-[3-(Trifluoromethyl)cyclohexyl]acetic acid is unique due to its cyclohexyl ring structure, which imparts distinct steric and electronic properties compared to its phenyl, benzyl, and propyl analogs. The trifluoromethyl group further enhances its chemical stability and lipophilicity, making it a valuable compound for various research applications .

Properties

IUPAC Name

2-[3-(trifluoromethyl)cyclohexyl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13F3O2/c10-9(11,12)7-3-1-2-6(4-7)5-8(13)14/h6-7H,1-5H2,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BUJBAYNWPMAINK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CC(C1)C(F)(F)F)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13F3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40560138
Record name [3-(Trifluoromethyl)cyclohexyl]acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40560138
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

210.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

120976-33-2
Record name [3-(Trifluoromethyl)cyclohexyl]acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40560138
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.